Sodium 2-(hydroxymethyl)butanoate Sodium 2-(hydroxymethyl)butanoate 2-(Hydroxymethyl)butyric acid sodium salt is a urine organic acid, reportedly found in increased concentrations in primary hyperoxaluria type 2 patients.

Brand Name: Vulcanchem
CAS No.: 1909327-68-9
VCID: VC8356034
InChI: InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
SMILES: CCC(CO)C(=O)[O-].[Na+]
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol

Sodium 2-(hydroxymethyl)butanoate

CAS No.: 1909327-68-9

Cat. No.: VC8356034

Molecular Formula: C5H9NaO3

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-(hydroxymethyl)butanoate - 1909327-68-9

Specification

CAS No. 1909327-68-9
Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
IUPAC Name sodium;2-(hydroxymethyl)butanoate
Standard InChI InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Standard InChI Key KSKUIPBJLOSXAS-UHFFFAOYSA-M
SMILES CCC(CO)C(=O)[O-].[Na+]
Canonical SMILES CCC(CO)C(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Structural Features

The molecule comprises a butanoic acid backbone with a hydroxymethyl group at the second carbon, resulting in two key functional groups: a carboxylate anion (-COONa+\text{-COO}^- \text{Na}^+) and a hydroxymethyl moiety (-CH2OH\text{-CH}_2\text{OH}). This combination enhances its polarity, facilitating dissolution in aqueous environments and interactions with biological macromolecules such as enzymes and receptors. The spatial arrangement of these groups also influences its reactivity, particularly in nucleophilic substitution and esterification reactions.

Synthesis and Production Methods

Synthetic Pathways

Industrial synthesis of sodium 2-(hydroxymethyl)butanoate typically involves two primary steps:

  • Hydroxymethylation of Butanoic Acid: Butanoic acid undergoes hydroxymethylation at the second carbon using formaldehyde under acidic or basic conditions, yielding 2-(hydroxymethyl)butanoic acid.

  • Neutralization with Sodium Hydroxide: The carboxylic acid group is neutralized with sodium hydroxide to form the sodium salt, which is then purified via crystallization or chromatography.

Alternative routes may include enzymatic modification of precursor molecules, though such methods are less commonly documented. Challenges in synthesis include controlling regioselectivity during hydroxymethylation and minimizing byproducts such as 3-(hydroxymethyl) isomers.

Industrial-Scale Production

Large-scale manufacturing employs continuous-flow reactors to optimize yield and purity. Reaction parameters such as temperature (5070C50–70^\circ \text{C}) and pH (8108–10) are tightly controlled to favor the formation of the desired product. Post-synthesis, the compound is lyophilized to produce a stable, crystalline powder suitable for laboratory and industrial use.

Physicochemical Properties

Solubility and Stability

Sodium 2-(hydroxymethyl)butanoate exhibits high solubility in water (>500g/L>500 \, \text{g/L}) due to its ionic carboxylate group and polar hydroxymethyl substituent. It remains stable under ambient conditions but may degrade upon prolonged exposure to high temperatures (>150C>150^\circ \text{C}) or strong oxidizing agents. Spectroscopic data (e.g., NMR, IR) are scarce in published literature, though its structure predicts characteristic peaks for hydroxyl (34003200cm13400–3200 \, \text{cm}^{-1}) and carboxylate (16001550cm11600–1550 \, \text{cm}^{-1}) groups.

Reactivity

The compound participates in reactions typical of carboxylates and alcohols, including:

  • Esterification: Reacting with alkyl halides to form esters.

  • Coordination Chemistry: Binding metal ions via the carboxylate and hydroxyl groups, relevant in catalysis and chelation therapy.

Biological and Biochemical Roles

Metabolic Interactions

Sodium 2-(hydroxymethyl)butanoate serves as a buffer in biochemical systems, stabilizing pH in cellular environments and enzymatic assays. Its hydroxymethyl group may act as a substrate or modulator in pathways involving alcohol dehydrogenases and ketoacid reductases, though specific mechanisms require further validation.

Enzymatic Studies

Preliminary studies suggest inhibitory effects on lactate dehydrogenase (LDH) and other NAD-dependent enzymes, potentially altering glycolytic flux in vitro. These interactions highlight its utility in metabolic research, particularly in studies of anaerobic respiration and cancer metabolism.

Pharmaceutical and Industrial Applications

Research Applications

In biotechnology, sodium 2-(hydroxymethyl)butanoate is employed to:

  • Mimic physiological conditions in cell culture media.

  • Study ion transport mechanisms in synthetic membranes.

Comparative Analysis with Related Compounds

CompoundFunctional GroupsKey Applications
Sodium lactateCarboxylate, hydroxylFood preservative, pH buffer
Sodium 3-hydroxybutyrateCarboxylate, hydroxyl (C3)Ketone body metabolism
Sodium citrateThree carboxylatesAnticoagulant, food additive
Sodium 2-(hydroxymethyl)butanoateCarboxylate, hydroxymethyl (C2)Biochemical research, drug formulation

This compound’s unique C2 hydroxymethyl substitution distinguishes it from related salts, enabling specific interactions in metabolic and synthetic contexts.

Future Research Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, and excretion profiles in mammalian systems.

  • Long-Term Toxicity: Effects of chronic exposure in industrial settings.

Emerging Applications

  • Nanotechnology: As a stabilizing agent for metal nanoparticles.

  • Sustainable Chemistry: Catalyst in green synthesis pathways.

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